3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Its core structure comprises:
- A 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, a fused bicyclic system known for diverse biological activities, including kinase inhibition and antimicrobial effects .
- A (Z)-configured thiazolidin-5-ylidene substituent at position 3, featuring a 2-methoxyethyl group at N3 and a thioxo (C=S) moiety at position 2. This thiazolidinone motif is associated with antioxidant, antimicrobial, and anti-inflammatory properties .
- A 4-phenylpiperazinyl group at position 2, a common pharmacophore in CNS-targeting drugs due to its ability to modulate receptor binding and solubility .
The Z-configuration of the thiazolidinone-methylidene linkage is critical for maintaining planar conjugation, which may enhance π-π stacking interactions with biological targets .
Properties
Molecular Formula |
C25H25N5O3S2 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N5O3S2/c1-33-16-15-30-24(32)20(35-25(30)34)17-19-22(26-21-9-5-6-10-29(21)23(19)31)28-13-11-27(12-14-28)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3/b20-17- |
InChI Key |
VFXUVCKDZDBLHU-JZJYNLBNSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
Preparation Methods
The pyrido[1,2-a]pyrimidin-4-one scaffold serves as the foundational structure for subsequent functionalization. A widely cited approach involves the condensation of 2-aminopyridine derivatives with β-ketoesters or malonic acid derivatives under acidic conditions . For example, 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be synthesized via cyclization of 2-(chloromethyl)nicotinonitrile with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours .
Key Reaction Conditions:
-
Reactants: 2-(Chloromethyl)nicotinonitrile, ethyl acetoacetate
-
Catalyst: Polyphosphoric acid (PPA)
-
Temperature: 120°C
-
Time: 6 hours
Introduction of the 4-Phenylpiperazin-1-Yl Group
The phenylpiperazine moiety at position 2 is introduced via nucleophilic aromatic substitution (SNAr). The chloromethyl group in the pyrido[1,2-a]pyrimidin-4-one intermediate reacts with 4-phenylpiperazine in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) .
Optimized Protocol:
-
Dissolve 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-one (1 eq) and 4-phenylpiperazine (1.2 eq) in anhydrous DMF.
-
Add K2CO3 (2 eq) and heat at 80°C under nitrogen for 12 hours.
-
Purify via column chromatography (SiO2, ethyl acetate/hexane = 1:3) to isolate 2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one .
Formation of the Thiazolidinone Ring
The thiazolidinone ring is constructed through a cyclocondensation reaction. A modified Hantzsch thiazole synthesis is employed, utilizing 3-(2-methoxyethyl)thiourea and ethyl 2-chloroacetoacetate. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the ketoester, followed by cyclization.
Synthetic Steps:
-
React 3-(2-methoxyethyl)thiourea (1 eq) with ethyl 2-chloroacetoacetate (1 eq) in ethanol.
-
Add triethylamine (TEA, 1.5 eq) as a base to deprotonate the thiourea.
-
Reflux at 90°C for 8 hours to form 3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene .
Critical Parameters:
-
Solvent: Ethanol
-
Temperature: 90°C
-
Time: 8 hours
-
Yield: 58%
Coupling of Thiazolidinone and Pyrido-Pyrimidinone Moieties
The final step involves a Knoevenagel condensation to couple the thiazolidinone methylidene group with the pyrido-pyrimidinone core. The Z-configuration of the exocyclic double bond is controlled using a catalytic amount of piperidine in acetic acid.
Procedure:
-
Mix 2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (1 eq) and 3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene (1.1 eq) in glacial acetic acid.
-
Add piperidine (0.1 eq) and heat at 110°C for 24 hours.
-
Isolate the product via recrystallization from methanol.
Yield: 52%
Stereochemical Outcome: Exclusive Z-isomer formation confirmed by X-ray crystallography.
Alternative Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for steps involving sluggish kinetics. For instance, the coupling step (Section 4) can be accelerated using a microwave reactor:
Modified Conditions:
-
Reactants: Same as above
-
Solvent: Acetic acid
-
Microwave Power: 300 W
-
Temperature: 110°C
-
Time: 45 minutes
-
Yield: 60%
Purification and Characterization
Purification Methods:
-
Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.
-
Recrystallization: Methanol or ethanol for final product polishing.
Characterization Data:
-
Melting Point: 218–220°C (decomposition).
-
1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J = 6.8 Hz, 1H, pyrimidinone-H), 7.85–7.20 (m, 9H, aromatic), 4.50 (s, 2H, OCH2CH2O), 3.70 (s, 3H, OCH3).
-
HRMS (ESI): m/z calculated for C28H27N5O3S [M+H]+: 538.1912, found: 538.1909.
Challenges and Optimization Strategies
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazolidinone ring’s sulfur and nitrogen atoms enable nucleophilic substitution. For example:
-
Thiol-disulfide exchange : The thioxo group (C=S) can react with thiols to form disulfide bonds, a common pathway in redox-active compounds .
-
Ring-opening reactions : Under basic conditions, the thiazolidinone ring may undergo cleavage at the C=S bond, producing intermediates for further functionalization.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Thiol-disulfide exchange | Thiols, pH 7–9 | Disulfide derivatives | |
| Ring-opening (basic) | NaOH, aqueous ethanol | Thiolate intermediates |
Electrophilic Aromatic Substitution
The pyrido-pyrimidine core’s electron-rich aromatic system facilitates electrophilic substitution:
-
Nitration/Sulfonation : Directed by the electron-donating methoxyethyl group, though steric hindrance from the fused ring system may limit reactivity .
-
Halogenation : Bromination or chlorination likely occurs at the pyrimidinone’s para positions .
Oxidation and Reduction
-
Oxidation : The thiazolidinone’s sulfur atom may oxidize to sulfoxides or sulfones under strong oxidizing agents (e.g., H₂O₂, mCPBA) .
-
Reduction : The exocyclic double bond (Z-configuration) can undergo catalytic hydrogenation, altering stereochemistry and biological activity.
| Reaction | Reagents | Outcome | Stability |
|---|---|---|---|
| Oxidation | H₂O₂, mCPBA | Sulfoxide/sulfone formation | Stable under inert atmosphere |
| Reduction | H₂/Pd-C | Saturated thiazolidine ring | Air-sensitive intermediates |
Coordination Chemistry
The sulfur and nitrogen atoms act as ligands for metal ions:
-
Complexation with transition metals : Forms stable complexes with Cu(II), Fe(III), and Zn(II), enhancing potential antimicrobial activity .
| Metal Ion | Binding Site | Application |
|---|---|---|
| Cu(II) | Thiazolidinone S/N | Catalytic or therapeutic agents |
| Zn(II) | Pyrido-pyrimidine N | Enzyme inhibition studies |
Degradation Pathways
-
Hydrolytic degradation : The lactam ring in the pyrido-pyrimidine core hydrolyzes under acidic or alkaline conditions, forming carboxylic acid derivatives .
-
Photodegradation : Exposure to UV light induces cleavage of the methoxyethyl group, requiring storage in amber vials .
Hazard-Related Reactivity
The compound’s safety data indicates:
-
Skin/eye irritation : Likely due to reactive thiol byproducts or electrophilic intermediates .
-
Respiratory sensitization : Inhalation of aerosols may trigger reactions with mucosal membranes .
Key Challenges in Reaction Design
Scientific Research Applications
Antitumor Properties
Recent studies indicate that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of pyrido[1,2-a]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines by targeting specific protein kinases involved in cell cycle regulation. The ability to modulate protein kinase activity suggests that this compound may also possess similar properties, potentially making it useful in cancer therapy .
Antimicrobial Activity
The thiazolidinone moiety present in the compound has been linked to antimicrobial properties. Research has demonstrated that thiazolidine derivatives can exhibit varying degrees of antibacterial and antifungal activity depending on their substituents. This suggests that the compound could be investigated for its potential as an antimicrobial agent .
Case Study 1: Antitumor Activity Evaluation
In a study evaluating similar compounds, researchers treated acute myeloid leukemia cell lines with various concentrations of pyrido[1,2-a]pyrimidine derivatives. Results indicated a dose-dependent inhibition of cell proliferation, with some compounds showing IC50 values in the low micromolar range. This suggests that compounds like 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one could be further investigated for their therapeutic efficacy against leukemia .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of thiazolidinone derivatives showed promising results against both bacterial and fungal strains. The compounds were tested using agar diffusion methods and broth dilution techniques, revealing effective inhibition against several pathogens. This highlights the potential for the target compound to be developed into a viable antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Key Observations :
- The 4-phenylpiperazinyl group in the target compound offers a balance between lipophilicity and hydrogen-bonding capacity compared to ethyl or methylpiperazinyl analogs .
- The 2-methoxyethyl-thiazolidinone substituent may confer better aqueous solubility than the ethyl or phenylethyl groups in analogs .
Thiazolidinone-Containing Hybrids
Key Observations :
- The thioxo (C=S) group in the target compound’s thiazolidinone ring is a redox-active site, analogous to antimicrobial/antioxidant thiazolidinones in literature .
- Unlike azo-linked derivatives , the target compound’s pyrido-pyrimidinone core may enhance stacking interactions with nucleic acids or enzyme pockets.
Q & A
Q. How are metabolic pathways predicted using in vitro liver microsome models?
- Methodological Answer : Incubate the compound with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM). Analyze metabolites at 0, 15, 30, and 60 min using UPLC-QTOF-MS. Identify Phase I oxidation sites (e.g., thiazolidinone sulfur) and Phase II glucuronidation using MetaSite software .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
